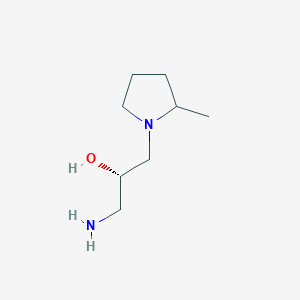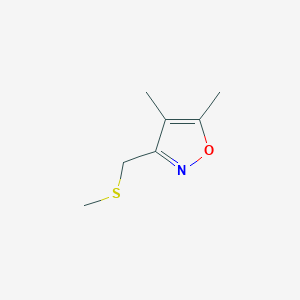
4,5-Dimethyl-3-((methylthio)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3-((methylthio)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and a methylthio group at position 3. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl. These reactions typically occur under moderate conditions and yield substituted isoxazoles . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Microwave-assisted solid-phase synthesis is one such method that has been explored for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-((methylthio)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazoles. These products can have different biological activities and applications .
Scientific Research Applications
4,5-Dimethyl-3-((methylthio)methyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3-((methylthio)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the methylthio group at position 3.
4,5-Dimethylisoxazole: Lacks the methylthio group at position 3.
3-Methylthioisoxazole: Lacks the dimethyl groups at positions 4 and 5
Uniqueness
4,5-Dimethyl-3-((methylthio)methyl)isoxazole is unique due to the presence of both the dimethyl groups and the methylthio group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4,5-dimethyl-3-(methylsulfanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-6(2)9-8-7(5)4-10-3/h4H2,1-3H3 |
InChI Key |
NYIGAUXZVVOUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1CSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


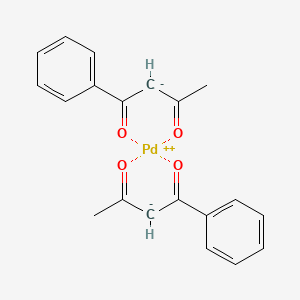
![(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine](/img/structure/B12874906.png)
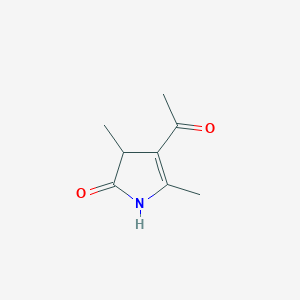
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
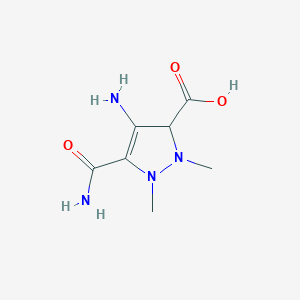
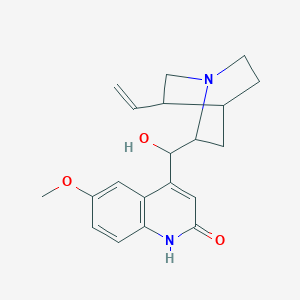
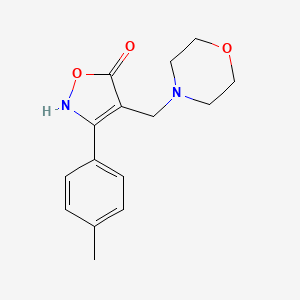
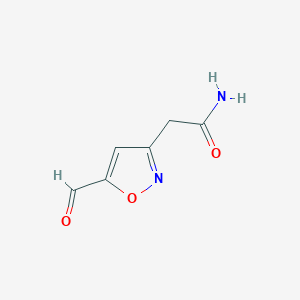
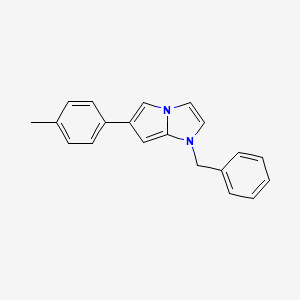



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
